molecular formula C11H8N4S B2446614 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine CAS No. 1397189-42-2

3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2446614
CAS No.: 1397189-42-2
M. Wt: 228.27
InChI Key: UTVBEBUKJQEPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates to form the pyrazole and thiazole rings, followed by their subsequent coupling with a pyridine derivative.

  • Step 1: Synthesis of Pyrazole Intermediate

      Reagents: Hydrazine hydrate, α,β-unsaturated carbonyl compounds

      Conditions: Reflux in ethanol or methanol

      Reaction: Cyclocondensation to form the pyrazole ring

  • Step 2: Synthesis of Thiazole Intermediate

      Reagents: Thioamide, α-haloketone

      Conditions: Reflux in ethanol or acetonitrile

      Reaction: Cyclization to form the thiazole ring

  • Step 3: Coupling with Pyridine Derivative

      Reagents: Pyridine-3-carboxaldehyde, base (e.g., potassium carbonate)

      Conditions: Reflux in ethanol or DMF

      Reaction: Formation of the final product through condensation and cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups attached to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives or substituted heterocycles

Scientific Research Applications

3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science for the creation of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-5-yl)pyridine: Lacks the thiazole ring, which may result in different biological activities and reactivity.

    5-(1H-pyrazol-5-yl)-1,3-thiazole: Lacks the pyridine ring, affecting its overall properties and applications.

    2-(1H-pyrazol-5-yl)-1,3-thiazole: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

Uniqueness

3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is unique due to the presence of all three heterocyclic rings, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-8(6-12-4-1)11-13-7-10(16-11)9-3-5-14-15-9/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVBEBUKJQEPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.